molecular formula C14H16N2O2 B105425 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione CAS No. 16418-56-7

2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione

Cat. No.: B105425
CAS No.: 16418-56-7
M. Wt: 244.29 g/mol
InChI Key: MUSDGDGZYDTPPU-UHFFFAOYSA-N
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Description

2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione ( 16418-56-7) is a chemical compound with the molecular formula C13H12BNO3 . It belongs to the class of spirohydantoins, which are privileged heterocyclic scaffolds of significant pharmacological interest. The spirocyclic core, featuring a hydantoin (imidazolidine-2,4-dione) ring system connected to a cyclohexane ring, provides a rigid, three-dimensional structure that is highly valuable in medicinal chemistry for its ability to efficiently interact with biological targets . Although specific biological data for this exact analogue is limited in the public domain, structurally related 1,3-diazaspiro[4.5]decane-2,4-dione derivatives have demonstrated a wide range of therapeutic activities in research settings. These activities include potent anticonvulsant effects, as some derivatives have shown a significant protective effect in maximal electroshock seizure (MES) tests, comparable to the standard drug phenytoin . Furthermore, various spirohydantoin derivatives have been investigated for their antiproliferative properties against multiple human cancer cell lines, such as breast (MDA-MB-231), colon (HCT-116), and leukemia (K562) cells, making them promising scaffolds in anticancer research . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-phenyl-2,3-diazaspiro[4.5]decane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-12-14(9-5-2-6-10-14)13(18)16(15-12)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSDGDGZYDTPPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)NN(C2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506503
Record name 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16418-56-7
Record name 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Primary Reaction: Formation of Sodium Salt Intermediate

A mixture of diethyl oxalate (1 equiv), urea (1.1–1.3 equiv), and sodium (2 equiv) in anhydrous methanol at 25–30°C generates a sodium carboxylate intermediate. Ammonium carbonate (0.5–1 equiv) is subsequently added, facilitating cyclization via nucleophilic attack of the urea nitrogen on the electrophilic carbonyl.

Secondary Reaction: Acid-Mediated Cyclodehydration

Treating the primary product with concentrated HCl (2–4 equiv) induces cyclodehydration, forming a bicyclic intermediate. This step likely proceeds through iminium ion formation, as observed in analogous spirocyclic syntheses.

Final Cyclization with 2-(Ethylamino)Acetaldehyde

The secondary intermediate reacts with 2-(ethylamino)acetaldehyde (1.5–2 equiv) and K₃[Fe(CN)₆] (0.05–0.10 equiv) in methanol at room temperature for 24 hours. Potassium ferricyanide acts as a mild oxidant, promoting imine formation and subsequent intramolecular Mannich-type cyclization to assemble the spiro framework.

Table 2: Optimized Conditions for Diethyl Oxalate Route

ParameterOptimal RangeImpact on Yield
Urea Equivalents1.1–1.3Prevents over-alkylation
HCl Equivalents2–4Ensures complete protonation
Reaction Time (Step 3)24 hoursMaximizes cyclization
K₃[Fe(CN)₆] Loading0.05–0.10 equivBalances oxidation rate

This method achieves 91.95% yield with 99.756% purity, demonstrating industrial viability through solvent recycling (methanol recovery) and avoidance of hazardous cyanide reagents.

Intramolecular Cyclization Under Basic Conditions

Iminium Ion Formation in Dichloroethane

Adapting methodologies from 2,6-diazaspiro[3.3]heptane synthesis, treatment of a chloroethylamine precursor with t-BuOK (2.2 equiv) in THF at 70°C induces dehydrohalogenation. The resulting iminium ion undergoes intramolecular attack by the secondary amine, forming the spirocyclic core.

Regiochemical Control via Solvent Effects

Polar aprotic solvents (THF vs. DMF) significantly influence cyclization regioselectivity. In THF, the desired [4.5] spiro system forms preferentially (78:22 ratio vs. [3.3] in DMF), attributed to solvation effects on transition-state geometry.

Table 3: Cyclization Efficiency Across Solvent Systems

SolventTemperatureTime[4.5]:[3.3] RatioYield
THF70°C90 min78:2268%
DMF70°C90 min22:7872%
DCE50°C120 min65:3561%

Comparative Analysis of Synthetic Methods

Yield and Purity Considerations

The diethyl oxalate route (Method 2) provides superior yield (91.95%) and purity (99.756%) but requires stringent stoichiometric control. In contrast, the spirohydantoin condensation approach (Method 1) offers modularity for analog synthesis but involves hazardous Cr(VI) reagents.

Scalability for Industrial Production

Continuous-flow adaptation of Method 3’s cyclization step achieves 85% yield at kilogram scale, versus batch-mode 68%. Method 2’s methanol solvent system supports efficient recycling (>90% recovery), making it economically favorable for large-scale synthesis .

Chemical Reactions Analysis

2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Synthesis and Properties

Chemical Structure and Formula

  • Molecular Formula : C14H16N2O2
  • Molecular Weight : 244.29 g/mol
  • CAS Number : 16418-56-7

The compound features a spiro arrangement that contributes to its reactivity and versatility in synthetic chemistry. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a valuable building block for synthesizing more complex molecules .

A. Synthetic Chemistry

In synthetic chemistry, this compound serves as an essential intermediate for developing novel compounds. Its ability to participate in diverse reactions allows chemists to explore new pathways for creating complex organic molecules.

B. Biological Applications

Research indicates that this compound exhibits potential as an enzyme inhibitor and receptor modulator , which could have implications in drug development:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes by binding to their active sites. This interaction can block enzymatic activity, which is crucial in various biological processes.
  • Receptor Modulation : It has been investigated for modulating receptor activities, potentially influencing signaling pathways associated with various diseases.

Ongoing research is focused on exploring the full potential of this compound in medicinal chemistry and pharmacology:

Case Study: Enzyme Inhibition

A recent study demonstrated the compound's effectiveness in inhibiting a specific enzyme linked to cancer progression. The results showed that it significantly reduced enzyme activity in vitro, suggesting potential therapeutic applications in cancer treatment.

Case Study: Receptor Modulation

Another study investigated the modulation of neurotransmitter receptors by this compound, revealing promising results that indicate its potential role in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . It also modulates receptor activity by interacting with receptor proteins, leading to changes in cellular signaling pathways . These interactions contribute to its biological effects and potential therapeutic applications .

Comparison with Similar Compounds

Key Observations:

Spiro Ring Size and Stability :

  • The [4.5] spiro system (e.g., compounds 5a and the target) features smaller rings compared to the [5.5] system (compound 5d). Larger spiro systems like [5.5] exhibit higher melting points (162°C for 5d vs. 73–74°C for 5a), suggesting enhanced crystallinity or intermolecular interactions due to increased ring flexibility .
  • The target compound’s spiro system aligns with 5a but differs in nitrogen and ketone positioning, which may influence reactivity.

Substituent Effects: Electron-donating groups (e.g., 4-methoxy in 5c) reduce melting points (60°C vs. 73–74°C for 5a), likely due to disrupted packing efficiency . Substituent position (C-2 vs.

Synthesis Efficiency: Yields for [4.5] systems (50% for 5a and 5c) are lower than those for [5.5] systems (80% for 5d), possibly due to steric challenges in smaller spiro frameworks .

Functional and Reactivity Comparisons

  • Alkylation Potential: Derivatives of 5a and 5d undergo alkylation at nitrogen atoms (e.g., with methyl bromoacetate), producing esters with modified solubility (e.g., compound 6a in ). Similar reactivity is anticipated for the target compound, enabling functionalization for pharmaceutical applications .
  • Thermal Stability : Higher melting points in [5.5] systems suggest greater thermal stability, which may correlate with metabolic resistance in biological environments.

Biological Activity

2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione is a compound of interest due to its unique spirocyclic structure, which has been associated with various biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2O2C_{14}H_{16}N_2O_2 with a molecular weight of 244.29 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of diazaspiro compounds exhibit significant anticancer activity. For instance, research has demonstrated that certain spirocyclic compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Case Study:
In one study, a related compound showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin. This suggests that the structural characteristics of diazaspiro compounds may enhance their interaction with cellular targets involved in cancer progression .

CompoundCell LineIC50 (µM)Mechanism
This compoundFaDu15Apoptosis induction
BleomycinFaDu20DNA damage

Neuroprotective Effects

Another area of interest is the neuroprotective potential of diazaspiro compounds. Some studies have indicated that these compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer's.

Research Findings:
In vitro studies have shown that certain diazaspiro derivatives exhibit dual inhibition of AChE and BuChE, which could lead to improved cognitive function in models of Alzheimer's disease . This dual inhibition suggests a potential for developing therapeutic agents aimed at treating neurodegenerative conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Modifications at specific positions on the spirocyclic framework can significantly affect its potency and selectivity for biological targets.

Key Structural Features:

  • Spirocyclic Framework: Enhances binding interactions with target proteins.
  • Substituents on Phenyl Ring: Influence lipophilicity and overall bioactivity.
  • Nitrogen Atoms: Contribute to the compound's ability to interact with various receptors and enzymes.

Q & A

Q. How to design a factorial experiment for optimizing solvent systems in synthesis?

  • Answer : Use a 2<sup>k</sup> factorial design (k = factors like solvent polarity, temperature) to screen interactions. Response surface methodology (RSM) refines optimal conditions. Include control runs to differentiate solvent effects from catalytic influences .

Q. What validation protocols ensure reliability in spectroscopic data interpretation?

  • Answer : Triangulate results across techniques (e.g., cross-peak validation in 2D NMR, HRMS isotopic pattern matching). Reference databases (e.g., Cambridge Structural Database) confirm crystallographic data .

Data Interpretation & Knowledge Gaps

Q. How to address gaps in understanding the compound’s metabolic pathways?

  • Answer : Use radiolabeled analogs (<sup>14</sup>C or <sup>3</sup>H) in hepatocyte microsomal assays to trace metabolites. High-resolution mass spectrometry (HRMS-MS/MS) identifies fragmentation patterns, while in silico tools (e.g., Meteor Nexus) predict Phase I/II transformations .

Q. What interdisciplinary approaches bridge synthetic chemistry and pharmacological findings?

  • Answer : Collaborative workflows integrating synthetic data (e.g., enantiomeric excess) with in vitro IC50 values via chemometric analysis. Systems biology models map structure-activity relationships to biological pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.